Methyl 5-[(2-chloro-3-methylimidazol-4-yl)sulfonylamino]-2-methylpyrazole-3-carboxylate
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Overview
Description
Methyl 5-[(2-chloro-3-methylimidazol-4-yl)sulfonylamino]-2-methylpyrazole-3-carboxylate is a complex organic compound that features both imidazole and pyrazole rings. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(2-chloro-3-methylimidazol-4-yl)sulfonylamino]-2-methylpyrazole-3-carboxylate typically involves multiple steps, starting with the preparation of the imidazole and pyrazole precursors. The imidazole ring can be synthesized through a cyclization reaction involving an aldehyde and an amine, while the pyrazole ring is often formed via a condensation reaction between a hydrazine and a diketone. The final step involves the sulfonylation of the imidazole ring and the esterification of the pyrazole ring to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction times and temperatures would be crucial to the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(2-chloro-3-methylimidazol-4-yl)sulfonylamino]-2-methylpyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the imidazole ring.
Substitution: The chlorine atom on the imidazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
Methyl 5-[(2-chloro-3-methylimidazol-4-yl)sulfonylamino]-2-methylpyrazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 5-[(2-chloro-3-methylimidazol-4-yl)sulfonylamino]-2-methylpyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition. The imidazole and pyrazole rings can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-[(2-chloro-3-methylimidazol-4-yl)amino]-2-methylpyrazole-3-carboxylate
- Methyl 5-[(2-chloro-3-methylimidazol-4-yl)sulfonylamino]-2-ethylpyrazole-3-carboxylate
Uniqueness
Methyl 5-[(2-chloro-3-methylimidazol-4-yl)sulfonylamino]-2-methylpyrazole-3-carboxylate is unique due to the presence of both sulfonyl and ester functional groups, which enhance its reactivity and binding affinity. The combination of imidazole and pyrazole rings also provides a versatile scaffold for further chemical modifications.
Properties
IUPAC Name |
methyl 5-[(2-chloro-3-methylimidazol-4-yl)sulfonylamino]-2-methylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O4S/c1-15-8(5-12-10(15)11)21(18,19)14-7-4-6(9(17)20-3)16(2)13-7/h4-5H,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZGQSDXIYYYNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)NS(=O)(=O)C2=CN=C(N2C)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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